

An In-depth Technical Guide to 4-Phthalimidobutyric Acid: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: *O-Phthalimide-C3-acid*

Cat. No.: *B188525*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phthalimidobutyric acid, also known as N-phthalyl-γ-aminobutyric acid, is a derivative of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The phthalimide group serves as a protecting group for the primary amine of GABA, allowing for selective chemical modifications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Phthalimidobutyric acid, along with experimental protocols and graphical representations of its synthesis and reactivity, to support its application in research and drug development.

Physical and Chemical Properties

The physical and chemical properties of 4-Phthalimidobutyric acid are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO ₄	[1][2]
Molecular Weight	233.22 g/mol	[1][2]
Appearance	White to off-white solid	[3]
Melting Point	116-118 °C	[4]
Boiling Point	Predicted: >400 °C (decomposes)	
Solubility	Sparingly soluble in water. Soluble in organic solvents like dimethylformamide (DMF), dichloromethane, and methanol.	[4]
pKa (estimated)	Carboxylic acid: ~4-5 Phthalimide N-H: ~8.3	[5]

Note on Boiling Point: An experimental boiling point for 4-Phthalimidobutyric acid is not readily available, as it is likely to decompose at elevated temperatures. The predicted value is based on its molecular structure and the high boiling points of similar aromatic carboxylic acids and imides.

Note on pKa: The pKa of the carboxylic acid group is estimated to be in the typical range for aliphatic carboxylic acids. The pKa of the phthalimide N-H proton is based on the known pKa of phthalimide itself, which is approximately 8.3.[5]

Spectroscopic Data

Spectroscopy	Key Features	Source
^1H NMR	Spectra available on PubChem.	[1]
^{13}C NMR	Spectra available on PubChem.	[1]
Infrared (IR)	Characteristic peaks for C=O (imide and carboxylic acid), C-N, and aromatic C-H bonds. Spectra available on PubChem.	[1]
Mass Spectrometry	Molecular ion peak and fragmentation pattern consistent with the structure. Data available on PubChem.	[1]

Experimental Protocols

Synthesis of 4-Phthalimidobutyric Acid

A common method for the synthesis of 4-Phthalimidobutyric acid involves the reaction of γ -aminobutyric acid (GABA) with phthalic anhydride.

Materials:

- γ -aminobutyric acid (GABA)
- Phthalic anhydride
- Glacial acetic acid

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of γ -aminobutyric acid and phthalic anhydride.[\[6\]](#)
- Add a suitable solvent, such as glacial acetic acid, to the flask.[\[6\]](#)

- Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product, 4-Phthalimidobutyric acid, will precipitate out of the solution.
- Collect the solid product by filtration and wash it with a cold solvent (e.g., water or a mixture of acetic acid and water) to remove any unreacted starting materials.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Hydrolysis of 4-Phthalimidobutyric Acid

The phthalimide group can be removed by hydrolysis to yield γ -aminobutyric acid. This reaction can be carried out under acidic or basic conditions.

Acidic Hydrolysis:

- Dissolve 4-Phthalimidobutyric acid in a strong acid, such as concentrated hydrochloric acid.
- Heat the solution to reflux for several hours.
- Upon cooling, phthalic acid will precipitate out and can be removed by filtration.
- The filtrate, containing the hydrochloride salt of GABA, can be neutralized to obtain the free amino acid.

Reactivity and Stability

4-Phthalimidobutyric acid is a relatively stable compound under standard laboratory conditions. The primary reactive sites are the carboxylic acid group and the phthalimide ring.

- **Carboxylic Acid Group:** The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction.

- **Phthalimide Ring:** The imide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is the basis for the deprotection of the amine group via hydrolysis.

The stability of the compound can be affected by strong acids, strong bases, and high temperatures, which can lead to hydrolysis of the imide ring.

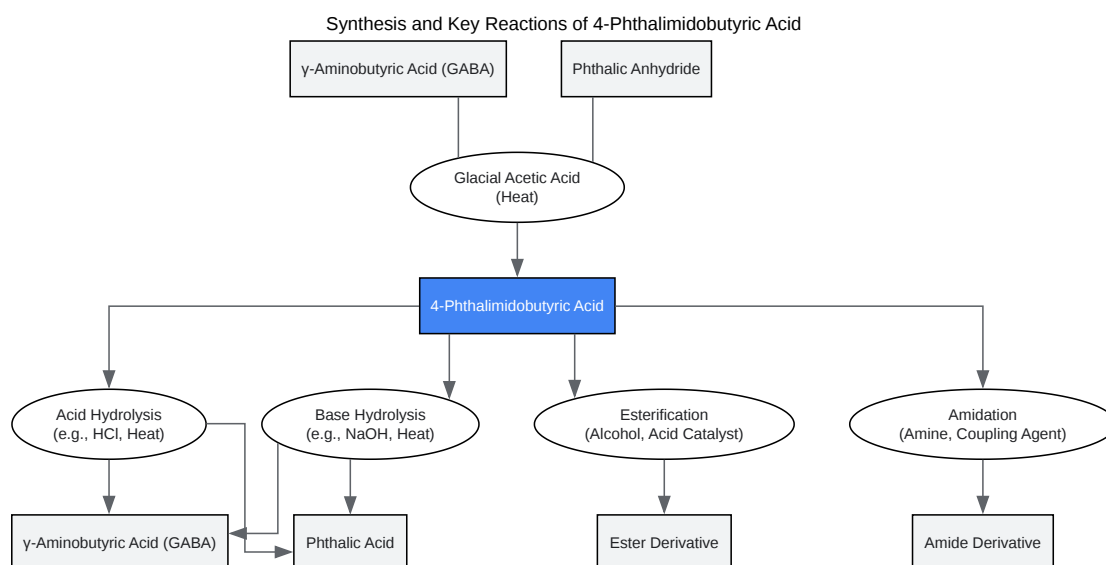
Biological Context and Potential Applications

While specific signaling pathways for 4-Phthalimidobutyric acid are not extensively documented, its structural similarity to GABA suggests potential interactions with GABA receptors or transporters, although the bulky phthalimide group may hinder such interactions. Derivatives of phthalimides have been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.^{[1][4]}

The primary utility of 4-Phthalimidobutyric acid in drug development is as a protected form of GABA. This allows for chemical modifications to other parts of a molecule without affecting the amine group of the GABA moiety. The phthalimide group can then be removed in a later synthetic step to yield the final active compound.

Visualizations

Synthesis and Reactions of 4-Phthalimidobutyric Acid



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Caption: Synthetic route and major reactions of 4-Phthalimidobutyric acid.

Conclusion

4-Phthalimidobutyric acid is a valuable chemical intermediate, primarily utilized as a protected form of γ -aminobutyric acid in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, along with established synthetic and deprotection protocols, make it a versatile tool for the development of novel therapeutics. Further research into its direct biological activities and potential engagement with cellular signaling pathways could unveil new applications for this compound and its derivatives.

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